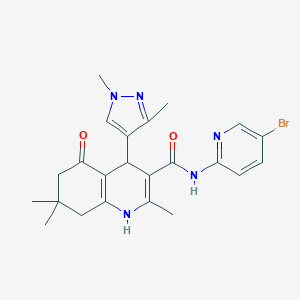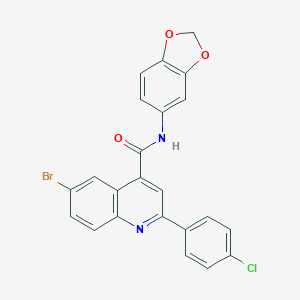![molecular formula C25H19ClN2O3 B451731 METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B451731.png)
METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is a complex organic compound that features a quinoline moiety and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with the Benzoate Moiety: The final step involves coupling the quinoline derivative with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Chlorophenyl Derivatives: Compounds like chlorpromazine and chlorpheniramine, which contain the chlorophenyl group.
Uniqueness
METHYL 3-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE is unique due to the combination of the quinoline and chlorophenyl moieties, which may confer distinct biological and chemical properties compared to other compounds.
Propriétés
Formule moléculaire |
C25H19ClN2O3 |
|---|---|
Poids moléculaire |
430.9g/mol |
Nom IUPAC |
methyl 3-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C25H19ClN2O3/c1-15-11-12-16(25(30)31-2)13-22(15)28-24(29)19-14-23(18-8-3-5-9-20(18)26)27-21-10-6-4-7-17(19)21/h3-14H,1-2H3,(H,28,29) |
Clé InChI |
UUPOKCWMFHFGLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 6-phenyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451650.png)
![4-chlorophenyl 3-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]benzyl ether](/img/structure/B451652.png)

![1-amino-N-(2,5-dimethylphenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B451655.png)
![3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451656.png)

![ETHYL 2-[4-BROMO-2-(1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDRO-9-ACRIDINYL)-6-IODOPHENOXY]ACETATE](/img/structure/B451661.png)
![2-Methoxyethyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451662.png)
![2-(4-tert-butylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B451663.png)
![(2E)-5-[4-(dimethylamino)phenyl]-2-(4-methoxybenzylidene)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B451666.png)

![Propyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451668.png)

![2-Methoxy-5-(2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzyl acetate](/img/structure/B451670.png)
